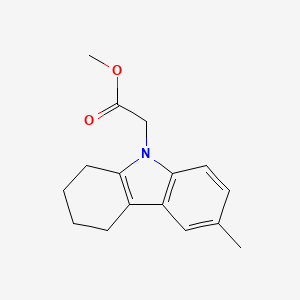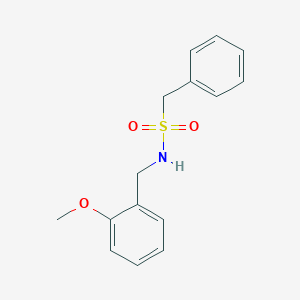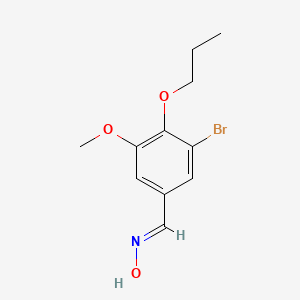
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide” belongs to a class of organic chemicals that have been extensively studied for their various chemical properties and reactivities. Compounds with similar structures have been synthesized and analyzed to understand their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through processes like alkylation, nitration, and acetylation under specific conditions to achieve the desired product. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showcasing the type of reactions possibly involved in synthesizing the compound (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. For instance, the crystal structure, stability, hardness, and electronic properties of 2-(2-formylphenoxy)acetamide were determined using X-ray diffraction and DFT calculations, providing a blueprint for the analysis of the target compound's molecular structure (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
科学的研究の応用
Halide Ions in Acetaminophen Degradation
A study by Li et al. (2015) explored the role of halide ions, specifically chloride and bromide, in the degradation of acetaminophen using UV/H2O2 treatment. Bromide ions were found to reduce the degradation rate by promoting the formation of Br2-, which reacts more slowly than OH radicals. Interestingly, the presence of both chloride and bromide ions enhanced acetaminophen degradation, attributed to the formation of ClBr- radicals. This research suggests the potential utility of bromide in the selective degradation of pollutants with electron-rich moieties in water and wastewater treatment processes (Li et al., 2015).
Anticonvulsant Activity of S-Acetamide Derivatives
Severina et al. (2020) conducted research on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their findings indicated moderate anticonvulsant activity in the studied compounds, highlighting the potential of bromophenyl acetamide derivatives in developing new therapeutic agents for seizure management (Severina et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) focused on the development of new 2-(substituted phenoxy) acetamide derivatives as potential anticancer, anti-inflammatory, and analgesic agents. Among the synthesized compounds, certain derivatives exhibited promising activity, indicating the potential of such compounds in therapeutic applications (Rani et al., 2014).
Oxidation of Bromophenols in Water Treatment
Jiang et al. (2014) investigated the oxidation kinetics of bromophenols during water treatment with potassium permanganate and the formation of brominated polymeric products. Their research provides insights into the reactivity and fate of bromophenols, emphasizing the need for careful consideration of such compounds in water treatment processes (Jiang et al., 2014).
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-5-7-12(2)16(11)18-15(19)10-20-14-9-4-3-8-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJIJHIHKCOBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)
![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)